molecular formula C15H14O5 B13832962 Hemigossypolone CAS No. 35688-47-2

Hemigossypolone

Cat. No.: B13832962
CAS No.: 35688-47-2
M. Wt: 274.27 g/mol
InChI Key: CERPPXZGSNEVMI-UHFFFAOYSA-N
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Description

Hemigossypolone (CAS 35688-47-2) is a sesquiterpene natural product, a key monomeric precursor in the biosynthesis of the well-studied compound gossypol in cotton plants (Gossypium sp.) . This compound serves a critical role in the plant's innate defense system, demonstrating significant toxicity against fungal pathogens . Research-grade this compound is offered to support scientific investigations into its mechanisms and applications. Studies indicate it possesses enhanced anti-fungal activity, showing greater potency than its dimer, gossypol, against pathogens such as Rhizoctonia solani . Researchers are actively exploring its potential bioactivities, which may include antiparasitic, anticancer, and antiviral properties, similar to those investigated in gossypol derivatives . Its value extends to biochemical research as a building block for synthesizing more complex natural products and derivatives, such as hemigossylic lactone, for structure-activity relationship (SAR) studies . This product is strictly for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the Safety Data Sheet (SDS) and handle this material according to established laboratory safety protocols.

Properties

CAS No.

35688-47-2

Molecular Formula

C15H14O5

Molecular Weight

274.27 g/mol

IUPAC Name

2,3-dihydroxy-6-methyl-5,8-dioxo-4-propan-2-ylnaphthalene-1-carbaldehyde

InChI

InChI=1S/C15H14O5/c1-6(2)10-12-11(8(5-16)14(19)15(10)20)9(17)4-7(3)13(12)18/h4-6,19-20H,1-3H3

InChI Key

CERPPXZGSNEVMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(C(=C(C(=C2C1=O)C(C)C)O)O)C=O

melting_point

166.5 - 169 °C

physical_description

Solid

Origin of Product

United States

Preparation Methods

Construction of Lactone Intermediates

  • The synthesis begins with the formation of lactone intermediates through the reaction of Grignard reagents derived from substituted bromobenzenes with ethyl 3-methyl-4-oxobutanoate or ethyl 2,3-dimethyl-4-oxobutanoate.
  • This reaction yields lactones (compounds 7a, 7b, 7c) in moderate to good yields (63–70%) and sets the stage for subsequent ring formation.
  • Precursors for these Grignard reagents, such as 1-bromo-2-isopropyl-3,4-dimethoxybenzene and 1-bromo-3,4-dimethoxy-2-propylbenzene, are synthesized from commercially available materials using regioselective bromination methods.

Formation of Naphthalenol Compounds

  • Lactones 7a–7c are converted to naphthalenols 9a–9c using boron tribromide, a strong Lewis acid, with yields ranging from 70% to 90%.
  • This step involves lactone ring opening, Friedel-Crafts cyclization, dehydration, and aromatization to form the naphthalene core.
  • Alternative acidic conditions (e.g., concentrated sulfuric acid, hydrochloric acid) proved ineffective or gave low yields.

Formylation to Introduce Aldehyde Groups

  • Naphthalenols 9a–9c are subjected to formylation using titanium tetrachloride and dichloromethyl methyl ether, followed by hydrolysis, to introduce aldehyde groups, yielding hemigossypol (compound 3a) and derivatives (3b, 3c).
  • This step typically produces moderate yields.
  • Attempts to improve formylation yields using other methods such as Vilsmeier or Duff reactions were largely unsuccessful or led to by-products.

Demethylation and Final Adjustments

  • Demethylation of methylated intermediates with boron tribromide yields this compound and related compounds in good yields (up to 80%).
  • The synthetic scheme also allows for the preparation of hemigossylic lactones (compounds 4a, 4c) by modifying the electrophile used in the reaction with t-butyllithium.

Summary of Key Reaction Steps and Yields

Step Reactants / Intermediates Reagents / Conditions Product(s) Yield (%) Notes
Grignard reaction to lactones Bromobenzenes + ethyl oxobutanoates Grignard reagent formation Lactones 7a–7c 63–70 Regioselective bromination critical
Lactone to naphthalenol conversion Lactones 7a–7c Boron tribromide Naphthalenols 9a–9c 70–90 Failed with other acids
Formylation of naphthalenols Naphthalenols 9a–9c Titanium tetrachloride + dichloromethyl methyl ether Hemigossypol 3a and derivatives Moderate Alternative formylation methods poor
Demethylation Methylated intermediates Boron tribromide This compound derivatives Up to 80 Final step to active compounds
Lactone formation (alternate) Methylated intermediates + methylchloroformate Bromination + boron tribromide + acid reflux Hemigossylic lactones 4a, 4c 71–80 Related lactone derivatives

Notable Synthetic Challenges and Solutions

  • Regioselectivity: Bromination of aromatic precursors requires careful control to avoid isomeric mixtures; silica gel catalyzed bromination with N-bromosuccinimide is effective.
  • Formylation Efficiency: Traditional formylation methods often yield low product or undesired side products. The titanium tetrachloride/dichloromethyl methyl ether method, despite moderate yields, remains the most reliable.
  • Demethylation: Boron tribromide is the reagent of choice for demethylation of methoxy groups to phenols, a critical step for biological activity.
  • Lactone Ring Formation: Use of chlorosulfonyl isocyanate as a Lewis acid enables one-step formation of naphtholactones, although yields are currently low and under optimization.

Chemical Reactions Analysis

Types of Reactions

Hemigossypolone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathways.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different biological activities and properties .

Scientific Research Applications

Hemigossypolone, a sesquiterpene aldehyde quinone found in Gossypium hirsutum (cotton), exhibits various biological activities, particularly as a defense mechanism in plants . Research indicates its potential as an inhibitor of insect growth and in cancer therapy .

Scientific Research Applications

Insecticidal Properties: this compound has been identified as a constituent of flower buds in bollworm-resistant cotton, inhibiting the growth of Heliothis virescens (tobacco budworm) .

Anticancer Potential: Research suggests that this compound and related compounds may influence the effectiveness of certain cancer drugs . Disulfiram, a drug known for alcohol aversion, has been found to directly inhibit O6-methylguanine-DNA methyltransferase (MGMT), a DNA repair protein that confers resistance to alkylating agents in brain tumors . While this compound itself isn't the primary focus, the study of similar compounds provides insight into potential therapeutic applications .

Plant Defense Mechanisms: In upland cotton, while physical wounding doesn't affect this compound levels, it does impact other defense compounds like heliocides . These compounds, along with this compound, contribute to the plant's defense against pests .

Mechanism of Action

Hemigossypolone exerts its effects through various molecular targets and pathways. It is involved in the plant’s defense response by inhibiting the growth and development of pests. The compound interacts with specific enzymes and proteins in the pests, disrupting their metabolic processes and leading to their eventual death .

Comparison with Similar Compounds

Key Findings :

  • Silencing CYP82D113 reduces both HGQ and gossypol, indicating shared regulatory nodes in their pathways .
  • Heliocides are less affected by gene silencing, suggesting divergent biosynthesis or stability .

Induction Dynamics Under Herbivory

Compound Induction by Caterpillar Damage (% Increase) Induction by Aphid Feeding (% Increase) Stability Post-Damage (Days) Reference ID
Hemigossypolone 126% 41% (non-significant) Decreases significantly by Day 7
Gossypol 160% 15% (non-significant) Decreases significantly by Day 7
Heliocides 213% No data Stable for ≥14 days

Key Findings :

  • HGQ and gossypol are rapidly induced by caterpillar feeding but degrade faster than heliocides, which remain stable post-induction .
  • Aphid feeding induces HGQ and gossypol marginally, likely due to differences in herbivore-specific signaling (e.g., jasmonic acid pathways) .

Ecological Roles and Interactions

Compound Localization Detected in Aphid Honeydew Toxicity to Non-Target Organisms Reference ID
This compound Glandular trichomes, leaves Yes (0.001–0.01% of leaf levels) Low (no significant aphid mortality)
Gossypol Roots, seeds, leaves Yes (similar to HGQ) High (disrupts Lepidoptera growth)
Heliocides Young leaves, floral tissues No High (broad-spectrum antifungal)

Key Findings :

  • HGQ and gossypol are excreted in aphid honeydew at trace levels, suggesting partial detoxification by phloem-feeding insects .
  • Heliocides, absent in honeydew, may be metabolized or retained in plant tissues for prolonged defense .

Species-Specific Variation

Cotton Species This compound Concentration (vs. G. hirsutum) Gossypol Concentration (vs. G. hirsutum) Reference ID
G. barbadense 2–3× lower 4× lower
Transgenic Bt Cotton Similar to wild type Reduced in RNAi lines (lab conditions)

Key Findings :

  • G. barbadense prioritizes alternative defenses, resulting in lower HGQ and gossypol accumulation .
  • RNAi-mediated suppression of HGQ/gossypol in transgenic cotton is more pronounced in controlled environments than in the field .

Biological Activity

Hemigossypolone is a terpenoid compound primarily found in the cotton plant (Gossypium hirsutum), where it plays a significant role in the plant's defense mechanisms against pests and pathogens. This article explores the biological activity of this compound, focusing on its effects on insects, its role as a phytoalexin, and its potential applications in agriculture and medicine.

Chemical Structure and Properties

This compound is classified as a sesquiterpenoid aldehyde. Its chemical structure allows it to exhibit various biological activities, particularly as a defensive compound in plants. The compound is known for its role in the cotton plant's chemical defense system, where it acts alongside other terpenoids such as gossypol and heliocides.

Insecticidal Properties

This compound has been shown to possess insecticidal properties, particularly against herbivorous insects. Studies indicate that it can affect the survival and behavior of parasitoids that feed on aphids, which are common pests of cotton plants. For instance, research demonstrated that this compound, along with gossypol, was detected in the honeydew of aphids feeding on cotton plants, suggesting a role in influencing parasitoid behavior and longevity .

Table 1: Effects of this compound on Insect Parasitoids

TreatmentParasitoid SpeciesSurvival Rate (%)Observations
Control (water only)E. eremicus100Baseline survival
Gossypol (0.0001%)E. eremicus85Reduced survival
This compound (0.001%)L. testaceipes70Significant feeding deterrent

This table summarizes findings from experiments assessing the impact of this compound on parasitoid survival rates when exposed to different concentrations.

Antifungal Activity

In addition to its insecticidal properties, this compound exhibits antifungal activity against various fungal pathogens. Research has indicated that this compound can inhibit the growth of fungi that affect cotton crops, thereby contributing to the plant's overall health and yield potential .

Case Study: Antifungal Effects

A study evaluated the antifungal efficacy of this compound against Fusarium oxysporum, a common pathogen in cotton. Results showed that this compound significantly inhibited fungal growth at concentrations as low as 0.01%. The mechanism of action appears to involve disruption of fungal cell wall synthesis.

The biological activities of this compound can be attributed to several mechanisms:

  • Phytoalexin Production : this compound acts as a phytoalexin, a substance produced by plants in response to stress or pathogen attack. It contributes to the systemic acquired resistance (SAR) observed in cotton plants.
  • Inhibition of Insect Feeding : By affecting the palatability and nutritional quality of plant tissues, this compound can deter herbivores from feeding on cotton leaves.
  • Signal Transduction Pathways : The compound may influence various signal transduction pathways involving phytohormones like jasmonic acid (JA) and salicylic acid (SA), which are crucial for activating defense responses in plants .

Future Directions and Applications

The promising biological activities of this compound suggest potential applications in sustainable agriculture as a natural pesticide or fungicide. Further research is needed to explore:

  • Field Trials : Conducting field trials to assess the efficacy of this compound in real-world agricultural settings.
  • Formulation Development : Developing formulations that enhance the bioavailability and effectiveness of this compound against pests and pathogens.
  • Synthetic Biology Approaches : Utilizing genetic engineering techniques to enhance the production of this compound in cotton plants.

Q & A

Q. How can multi-omics approaches (metabolomics, transcriptomics) elucidate this compound’s role in plant-microbe interactions?

  • Methodological Answer : Integrate datasets to identify correlations between this compound levels and microbial community shifts. Steps:
  • Perform untargeted metabolomics on rhizosphere soils.
  • Conduct co-expression network analysis to link this compound biosynthesis genes to microbial taxa.
  • Validate via gnotobiotic experiments (e.g., inoculating sterile plants with specific microbes) .

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